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1-Bromo-3-fluoro-2-(pentan-3-yl)benzene

Cat. No.: B13191643
M. Wt: 245.13 g/mol
InChI Key: PASFKRHTEAVIIA-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Benzenes in Contemporary Organic Synthesis

Halogenated benzenes are cornerstone intermediates in modern organic synthesis, valued for their versatility. numberanalytics.com Their applications span numerous industries. In the pharmaceutical sector, they are crucial building blocks for synthesizing a range of drugs, including certain antidepressants and antihistamines. numberanalytics.com Beyond medicine, they serve as precursors and solvents in the production of industrial chemicals, advanced materials, and agrochemicals like insecticides, fumigants, and disinfectants. iloencyclopaedia.orgnumberanalytics.com The carbon-halogen bond provides a reactive site for a variety of subsequent chemical transformations, making these compounds highly valuable for constructing more complex molecular architectures.

The Unique Electronic and Steric Effects of Fluorine and Bromine in Ortho-Substituted Aromatic Systems

The reactivity of a substituted benzene (B151609) ring and the orientation of subsequent substitutions are governed by the electronic and steric properties of the attached groups. msu.edu Halogens like fluorine and bromine exert two primary electronic influences: an inductive effect and a resonance effect.

Inductive Effect: Due to their high electronegativity compared to carbon, halogens pull electron density away from the benzene ring through the sigma bond. msu.edu This electron-withdrawing inductive effect deactivates the ring, making it less reactive toward incoming electrophiles than benzene itself. msu.edu

Resonance Effect: The lone pairs of electrons on the halogen atoms can be donated to the aromatic pi system. uomustansiriyah.edu.iq This electron-donating resonance effect helps to stabilize the carbocation intermediate (the arenium ion) formed during electrophilic substitution, particularly when the attack occurs at the ortho or para positions. uomustansiriyah.edu.iqlibretexts.org

For halogens, the deactivating inductive effect is stronger than the activating resonance effect, making them net deactivators of the aromatic ring. libretexts.org However, the resonance stabilization they offer to the ortho and para intermediates is significant enough to direct incoming electrophiles to these positions. uomustansiriyah.edu.iqlibretexts.org

In the specific case of 1-bromo-3-fluoro-2-(pentan-3-yl)benzene, the situation is further complicated by steric effects. The bulky pentan-3-yl group is positioned ortho to both the bromine and fluorine atoms. This large alkyl group creates significant steric hindrance, which can physically block or impede the approach of reagents to the adjacent positions on the ring, thereby influencing the regioselectivity of further reactions. morressier.com

Table 1: Electronic Effects of Halogen Substituents on a Benzene Ring

Effect Description Impact on Reactivity Directing Influence
Inductive Effect Withdrawal of electron density from the ring due to the halogen's high electronegativity. msu.edu Deactivating (reduces ring reactivity) Meta
Resonance Effect Donation of lone-pair electrons into the ring's pi system. uomustansiriyah.edu.iq Activating (stabilizes intermediate) Ortho, Para
Overall Electronic Effect The inductive effect outweighs the resonance effect. libretexts.org Net Deactivating Ortho, Para

Structural Specificity and Positional Isomerism Considerations of this compound

Positional isomers are molecules that share the same molecular formula but differ in the arrangement of their substituents on a parent structure. vaia.com In disubstituted benzenes, three distinct isomers are possible, designated by the prefixes ortho- (1,2), meta- (1,3), and para- (1,4) to describe the relative positions of the two groups. spectroscopyonline.comlibretexts.org

For a trisubstituted benzene, such as the subject compound, the number of possible isomers increases. With three different substituents, the potential arrangements are numerous, but they can be systematically named using numbers to define the location of each group on the six-carbon ring. This compound is a vicinal isomer, with its three substituents located on adjacent carbons at positions 1, 2, and 3. askfilo.com This specific 1,2,3-substitution pattern dictates the molecule's unique three-dimensional shape, polarity, and chemical properties, distinguishing it from all other possible isomers, such as a 1,2,4- or 1,3,5-substituted arrangement.

Table 2: Isomerism in Substituted Benzenes

Substitution Pattern Relative Positions Example Compound Class
Disubstituted (ortho) 1,2 (adjacent) o-Xylene spectroscopyonline.com
Disubstituted (meta) 1,3 (separated by one carbon) m-Xylene spectroscopyonline.com
Disubstituted (para) 1,4 (opposite) p-Xylene spectroscopyonline.com
Trisubstituted (vicinal) 1,2,3 1,2,3-Trichlorobenzene askfilo.com
Trisubstituted (asymmetrical) 1,2,4 1,2,4-Trichlorobenzene askfilo.com
Trisubstituted (symmetrical) 1,3,5 1,3,5-Trichlorobenzene askfilo.com

Identification of Research Gaps and Motivations for Investigating this compound

A comprehensive survey of current scientific literature and chemical databases indicates a notable absence of specific research focused on this compound. This lack of available data highlights a significant research gap concerning the synthesis, characterization, and reactivity of this particular molecule.

The motivation to investigate this compound stems from several factors. Given the established utility of halogenated aromatics as versatile synthetic intermediates, this molecule could serve as a valuable and highly specialized building block for creating complex target molecules in fields like pharmaceuticals or materials science. iloencyclopaedia.orgnumberanalytics.com Furthermore, its unique structure—featuring two different halogens with competing electronic effects and a bulky alkyl group creating significant steric hindrance at the 2-position—makes it an ideal model system. Studying this compound would provide deeper insights into the intricate interplay between steric and electronic factors that govern the outcomes of electrophilic aromatic substitution reactions, contributing to a more predictive understanding of chemical reactivity in polysubstituted aromatic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14BrF B13191643 1-Bromo-3-fluoro-2-(pentan-3-yl)benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14BrF

Molecular Weight

245.13 g/mol

IUPAC Name

1-bromo-3-fluoro-2-pentan-3-ylbenzene

InChI

InChI=1S/C11H14BrF/c1-3-8(4-2)11-9(12)6-5-7-10(11)13/h5-8H,3-4H2,1-2H3

InChI Key

PASFKRHTEAVIIA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=C(C=CC=C1Br)F

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Bromo 3 Fluoro 2 Pentan 3 Yl Benzene and Its Derivatives

Strategic Precursor Synthesis and Functional Group Interconversion Approaches

The construction of the 1-bromo-3-fluoro-2-(pentan-3-yl)benzene scaffold relies on the sequential and controlled introduction of its constituent functional groups onto the benzene (B151609) ring. This section details the strategic synthesis of key precursors and the interconversion of functional groups to achieve the desired substitution pattern.

Regioselective Introduction of Halogen Substituents onto Benzene Scaffolds

The initial step in the synthesis of this compound involves the regioselective halogenation of a benzene derivative. The synthesis of the 1-bromo-3-fluorobenzene precursor is a critical starting point. Direct bromination of fluorobenzene typically yields a mixture of isomers, with the para-isomer being the major product. However, specific reaction conditions can be employed to favor the formation of the meta-isomer. For instance, the bromination of fluorobenzene in the presence of a Lewis acid catalyst like aluminum chloride can be optimized to increase the yield of 1-bromo-3-fluorobenzene google.com.

One patented method describes the reaction of fluorobenzene with bromine in the presence of aluminum powder at low temperatures to control the regioselectivity google.com. Another approach involves the isomerization of other bromo-fluorobenzene isomers to the desired 1-bromo-3-fluorobenzene under acidic conditions google.com. These methods are crucial for obtaining the necessary precursor in sufficient quantities for subsequent functionalization.

ReactantReagentCatalystConditionsMajor ProductReference
FluorobenzeneBromineAluminum powder10 °C1-Bromo-3-fluorobenzeneJP4896186B2 google.com
1-Bromo-2-fluorobenzene-Aluminum chloride80 °C, then Ethylbenzene1-Bromo-3-fluorobenzeneJP4896186B2 google.com

Stereocontrolled Introduction and Manipulation of the Pentan-3-yl Moiety

The introduction of the pentan-3-yl group at the 2-position of 1-bromo-3-fluorobenzene requires a carefully chosen alkylation strategy. Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto aromatic rings. In this case, reacting 1-bromo-3-fluorobenzene with 3-pentanol or a 3-pentyl halide in the presence of a Lewis acid (e.g., AlCl₃ or FeCl₃) could potentially install the desired alkyl group. However, a significant challenge with Friedel-Crafts alkylations involving secondary alkyl halides is the propensity for carbocation rearrangements, which can lead to a mixture of isomeric products.

To circumvent this, alternative methods for introducing secondary alkyl groups with greater control are necessary. One such approach is the use of organometallic reagents in cross-coupling reactions, which will be discussed in more detail in section 2.2.

For the stereocontrolled introduction of the pentan-3-yl moiety, if a chiral center is desired, asymmetric synthesis strategies would be required. This could involve the use of chiral auxiliaries or catalysts during the alkylation step. However, for the achiral pentan-3-yl group, the primary challenge remains the regioselective installation at the sterically hindered 2-position between the bromo and fluoro substituents.

Transition Metal-Catalyzed Cross-Coupling for Aromatic Functionalization

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, offering high efficiency and functional group tolerance. These methods are particularly well-suited for the late-stage functionalization of the 1-bromo-3-fluorobenzene core.

Palladium-Catalyzed C-C Bond Formation for the Pentan-3-yl Group

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. To introduce the pentan-3-yl group, a suitable organometallic reagent derived from 3-pentyl halide can be coupled with a 1-bromo-3-fluoro-2-halobenzene derivative. For instance, a Grignard reagent (pentan-3-ylmagnesium bromide) or an organozinc reagent (pentan-3-ylzinc chloride) could be used in a Kumada or Negishi coupling, respectively. The choice of catalyst, ligand, and reaction conditions is crucial to ensure efficient coupling and minimize side reactions. The steric hindrance at the 2-position of the benzene ring will likely necessitate the use of bulky, electron-rich phosphine ligands to facilitate the reductive elimination step of the catalytic cycle.

Suzuki-Miyaura, Negishi, and Stille Coupling Applications with Aryl Halides

The Suzuki-Miyaura, Negishi, and Stille couplings are among the most widely used palladium-catalyzed cross-coupling reactions. Each offers distinct advantages in terms of substrate scope and functional group compatibility.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. For the synthesis of this compound, one could envision the coupling of a 1,2-dihalo-3-fluorobenzene with pentan-3-ylboronic acid or its corresponding ester. A study on the Suzuki-Miyaura coupling of 1-bromo-3-fluorobenzene with various arylboronic acids has been reported, demonstrating the feasibility of coupling at this position ugr.es. While this study focused on aryl-aryl coupling, it provides a basis for exploring the coupling with alkylboronic acids. The choice of base and solvent is critical for the efficiency of the transmetalation step.

Aryl HalideBoronic AcidCatalystBaseSolventProductReference
1-Bromo-3-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃H₂O/Ethanol3,4'-Difluorobiphenyl ugr.es

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is generally more reactive than the corresponding organoboron or organotin reagents. The coupling of 1-bromo-2-iodo-3-fluorobenzene with pentan-3-ylzinc chloride in the presence of a palladium catalyst would be a plausible route. The higher reactivity of the C-I bond would allow for selective coupling at the 2-position.

Stille Coupling: The Stille coupling employs an organotin reagent. While organotin compounds are toxic, they are often tolerant of a wide range of functional groups and are not sensitive to moisture. The reaction of 1-bromo-2-iodo-3-fluorobenzene with tributyl(pentan-3-yl)stannane could be another viable strategy organic-chemistry.orgwikipedia.orgmsu.edu. The reaction typically proceeds under neutral or mildly basic conditions.

Directed Arylation and Fluorination Strategies from Brominated Precursors

For the synthesis of derivatives of this compound, directed C-H functionalization and further halogenation are powerful tools.

Directed Arylation: Starting from 1-bromo-3-fluorobenzene, direct C-H arylation at the 2-position is a potential strategy to introduce an aryl group, which could then be further modified. Palladium-catalyzed direct C-H arylation of fluorobenzene derivatives with aryl bromides has been reported acs.orgresearchgate.net. The fluorine atom can act as a directing group, favoring functionalization at the ortho position. By applying this methodology to 1-bromo-3-fluorobenzene, one could potentially introduce an aryl substituent at the 2-position.

AreneAryl HalideCatalyst SystemConditionsProductReference
Fluorobenzene derivativesBromoarenesAg/Pd cocatalystMild conditionsArylated fluorobenzene acs.org

Fluorination Strategies: Further fluorination of a brominated precursor can lead to valuable derivatives. Palladium-catalyzed fluorination of aryl bromides has emerged as a viable method for the introduction of fluorine atoms into aromatic rings mit.edunih.gov. Starting with a precursor such as 2-bromo-6-(pentan-3-yl)fluorobenzene, a palladium-catalyzed fluorination could potentially introduce a fluorine atom at the 2-position, leading to a derivative of the target molecule. These reactions often require specialized fluoride sources and carefully designed ligands to promote the challenging C-F reductive elimination step.

Direct C-H Functionalization for Aromatic Diversification

Direct C-H functionalization has emerged as a transformative field in organic chemistry, offering novel pathways for the formation of carbon-carbon and carbon-heteroatom bonds. By activating otherwise inert C-H bonds, these methods provide a direct route to modify complex molecular frameworks, streamlining synthetic sequences. For substrates like 1-bromo-3-fluorobenzene, the C-H bond at the C2 position, situated between the two halogen atoms, is a prime target for selective functionalization due to the electronic influence of the adjacent fluorine and bromine substituents.

Ortho-C-H Activation and Arylation Methodologies

Transition metal-catalyzed C-H activation is a premier strategy for the regioselective arylation of arenes. In this approach, a metal catalyst, typically based on palladium or rhodium, coordinates to a directing group on the aromatic ring and selectively cleaves a proximal C-H bond. The fluorine atom in fluoroarenes is a well-established, albeit subtle, directing group that can facilitate C-H activation at its ortho-position. nih.govacs.org

Research into the palladium-catalyzed C-H arylation of substituted fluorobenzenes has demonstrated that regioselectivity can be effectively controlled. nih.gov For instance, in systems containing a substituent at the C2 position of a fluorobenzene ring, arylation can be directed specifically to the C3 position. nih.gov Applying this principle to a 1-bromo-3-fluorobenzene substrate, the C-H bond at the C2 position is electronically activated and sterically accessible, making it a logical site for functionalization.

The general mechanism for this transformation involves the formation of a palladacycle intermediate, followed by reaction with an aryl halide coupling partner. A variety of catalysts, ligands, and bases can be employed to optimize reaction efficiency and yield. Studies have shown that a diphosphine-palladium catalyst in combination with a pivalate base is effective for the arylation of ortho-substituted fluorobenzenes. nih.gov While the primary focus of many studies is arylation, the underlying principles of C-H activation can be extended to other coupling partners.

Below is a table summarizing representative findings for the palladium-catalyzed direct arylation of related haloarenes, illustrating the conditions and outcomes of such transformations.

Arene SubstrateAryl HalideCatalyst SystemBase/SolventYield (%)Reference
2-Bromofluorobenzene4-BromobenzonitrilePd(OAc)₂ / XantphosPivOK / DMA81Hfaiedh, A. et al. (2017) nih.gov
2-Chlorofluorobenzene4-BromoacetophenonePd(OAc)₂ / XantphosPivOK / DMA75Hfaiedh, A. et al. (2017) nih.gov
Fluorobenzene4-Bromoanisole[Ru(OPiv)₂(p-cymene)]Na₂CO₃ / NMP72Imaizumi, S. et al. (2016) acs.org
1,3-DifluorobenzeneIodobenzenePd(OAc)₂ / L1/L2Ag₂CO₃ / DCE55Wang, X. et al. (2019) nih.gov
L1 = 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, L2 = 3,5-Bis(trifluoromethyl)benzoic acid

Directed Metallation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful and highly regioselective method for functionalizing aromatic rings. organic-chemistry.orgbaranlab.org The strategy relies on the use of a directed metalation group (DMG) that coordinates to an organolithium base (e.g., n-BuLi, s-BuLi, or LDA), directing deprotonation to the adjacent ortho-position. uwindsor.caharvard.edu Both fluorine and bromine atoms can serve as DMGs. In 1-bromo-3-fluorobenzene, the C-H bond at the C2 position is flanked by both halogens, and its protons are rendered significantly more acidic, allowing for highly selective deprotonation at this site. baranlab.org

The synthetic sequence involves treating 1-bromo-3-fluorobenzene with a strong lithium base at low temperature (typically -78 °C) to generate the 2-lithio-1-bromo-3-fluorobenzene intermediate. This highly reactive organometallic species can then be "quenched" by adding a suitable electrophile. This two-step, one-pot procedure allows for the introduction of a wide array of functional groups with exceptional regiocontrol.

To synthesize the target molecule, this compound, the lithiated intermediate would be quenched with an electrophile capable of introducing the pentan-3-yl group. A plausible two-step approach would involve:

Electrophilic Quench: Reaction of the 2-lithio-1-bromo-3-fluorobenzene intermediate with pentan-3-one. This would yield the tertiary alcohol, 1-(1-bromo-3-fluorophenyl)pentan-3-ol.

Reduction: Subsequent reduction of the tertiary alcohol (e.g., via Barton-McCombie deoxygenation or ionic hydrogenation) would furnish the final pentan-3-yl group.

This methodology provides a robust and versatile route for introducing alkyl, silyl (B83357), carboxyl, and other functionalities onto the aromatic core. Research on the metalation of meta-substituted bromobenzenes has shown that while yields can be variable, the regioselectivity is often excellent. nih.gov

The following table presents data from studies on the directed metalation of substituted bromobenzenes, highlighting the reaction conditions and the types of electrophiles used.

SubstrateBase (equiv.)Electrophile (equiv.)ProductYield (%)Reference
1-Bromo-4-fluorobenzeneLDA (2)TMSCl (2)1-Bromo-4-fluoro-2,6-bis(trimethylsilyl)benzene85Luliński, S. & Serwatowski, J. (2003) nih.gov
1-Bromo-3-fluorobenzeneLDA (2)TMSCl (2)1-Bromo-3-fluoro-2-(trimethylsilyl)benzene45Luliński, S. & Serwatowski, J. (2003) nih.gov
1-Bromo-3-(trifluoromethyl)benzeneLDA (2)TMSCl (2)1-Bromo-2-(trimethylsilyl)-3-(trifluoromethyl)benzene78Luliński, S. & Serwatowski,J. (2003) nih.gov
1-Bromo-4-chlorobenzeneLDA (2)TMSCl (2)1-Bromo-4-chloro-2-(trimethylsilyl)benzene81Luliński, S. & Serwatowski,J. (2003) nih.gov

Advanced Spectroscopic and Structural Elucidation of 1 Bromo 3 Fluoro 2 Pentan 3 Yl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 1-Bromo-3-fluoro-2-(pentan-3-yl)benzene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR techniques would be employed for complete structural assignment.

Based on the structure, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the aliphatic protons of the pentan-3-yl group. The three aromatic protons would appear as complex multiplets in the range of δ 7.0-7.5 ppm, with their specific shifts and coupling patterns influenced by the bromo, fluoro, and alkyl substituents. The pentan-3-yl group would exhibit a methine (CH) proton and two sets of methylene (B1212753) (CH₂) and methyl (CH₃) protons, with predicted shifts in the aliphatic region (δ 0.8-3.0 ppm).

The ¹³C NMR spectrum would display signals for the six unique aromatic carbons and the three unique carbons of the pentan-3-yl group. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms (C-3 and C-1, respectively) would show characteristic shifts, with the C-F bond also inducing C-F coupling.

Multi-Dimensional NMR Techniques (e.g., 2D ¹H-¹³C HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is essential.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.edunih.gov It would be used to definitively link each proton signal from the pentan-3-yl group and the aromatic ring to its corresponding carbon atom. sdsu.edu The HSQC spectrum would show cross-peaks connecting the methine and methylene protons of the alkyl chain to their respective carbons, and the aromatic protons to their carbons.

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH). columbia.edusdsu.edu This is crucial for establishing the connectivity across quaternary carbons and between different functional groups. Key expected HMBC correlations would include:

Correlations from the methine proton of the pentan-3-yl group to the aromatic carbons C-1, C-2, and C-3, confirming the attachment of the alkyl group to the C-2 position.

Correlations between the aromatic protons and neighboring carbons, which would help in assigning the specific positions of the aromatic signals (H-4, H-5, H-6).

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing through-space correlations that help to elucidate the molecule's three-dimensional structure and conformation. researchgate.net A critical NOESY correlation would be expected between the methine proton of the pentan-3-yl group and the aromatic protons at the C-6 position, confirming the ortho positioning of the bulky alkyl group relative to the bromine atom.

A summary of predicted key 2D NMR correlations is presented in the table below.

Predicted 2D NMR Correlations for this compound

Proton (¹H) SignalPredicted HSQC Correlation (¹³C)Predicted Key HMBC Correlations (¹³C)Predicted Key NOESY Correlation (¹H)
Aromatic H-4Aromatic C-4Aromatic C-2, C-6, C-5Aromatic H-5
Aromatic H-5Aromatic C-5Aromatic C-1, C-3, C-4Aromatic H-4, H-6
Aromatic H-6Aromatic C-6Aromatic C-2, C-4, C-1Pentan-3-yl CH
Pentan-3-yl CHPentan-3-yl C-alphaAromatic C-1, C-2, C-3; Pentan-3-yl C-betaAromatic H-6; Pentan-3-yl CH₂
Pentan-3-yl CH₂Pentan-3-yl C-betaPentan-3-yl C-alpha, C-gammaPentan-3-yl CH, CH₃
Pentan-3-yl CH₃Pentan-3-yl C-gammaPentan-3-yl C-betaPentan-3-yl CH₂

Fluorine-19 NMR Chemical Shift Analysis for Electronic Environment Probing

Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique. wikipedia.orghuji.ac.il The chemical shift of ¹⁹F is extremely sensitive to the electronic environment, spanning a range of over 800 ppm. wikipedia.org This sensitivity makes it an excellent probe for the electronic effects of substituents on the benzene (B151609) ring.

For this compound, the ¹⁹F chemical shift would be influenced by the electron-withdrawing inductive effects of the bromine atom and the electron-donating effects (both inductive and hyperconjugative) of the ortho-pentan-3-yl group. The bromine atom in the meta position is expected to have a moderate deshielding effect. The bulky ortho-alkyl group could cause some steric hindrance, potentially influencing the conformation and, consequently, the electronic environment of the fluorine atom. Based on data for similar substituted fluorobenzenes, the ¹⁹F chemical shift is predicted to be in the range of -110 to -130 ppm (relative to CFCl₃). nih.govdoaj.org Precise computational predictions could further refine this expected value. figshare.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of a molecule. longdom.org The calculated exact mass of the molecular ion [M]⁺ of this compound (C₁₁H₁₄BrF) is 244.0263 u. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. For this compound, several key fragmentation pathways are anticipated, primarily driven by the stability of the resulting carbocations. ugto.mx

The most prominent fragmentation is expected to be benzylic cleavage , a type of alpha-cleavage, at the C-2 position. youtube.com This involves the loss of an ethyl radical (•C₂H₅) from the pentan-3-yl group, leading to a stable secondary benzylic carbocation. This fragment would be a major peak in the spectrum. Subsequent fragmentation could involve the loss of neutral molecules or radicals.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z (for ⁷⁹Br)Predicted Lost FragmentPredicted Ion StructureFragmentation Pathway
244-[C₁₁H₁₄BrF]⁺•Molecular Ion
215•C₂H₅[C₉H₁₀BrF]⁺Alpha (Benzylic) Cleavage
174/176C₅H₁₀[C₆H₄BrF]⁺•McLafferty-type rearrangement or loss of pentene
165•Br[C₁₁H₁₄F]⁺Halogen Cleavage
136•C₂H₅, •Br[C₉H₁₀F]⁺Cleavage from m/z 215
95BrF[C₁₁H₁₄]⁺Loss of halogens (less common)

Vibrational Spectroscopy (IR, Raman) and Electronic Absorption Spectroscopy (UV-Vis)

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and the conjugated π-system of the molecule.

Characteristic Vibrational Frequencies and Band Assignments for Functional Groups

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The predicted spectrum of this compound would feature distinct bands corresponding to its aromatic and aliphatic components.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretches from the pentan-3-yl group will appear in the 3000-2850 cm⁻¹ range. libretexts.org

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene ring typically gives rise to a series of bands in the 1620-1400 cm⁻¹ region. spectroscopyonline.com

C-F and C-Br Stretching: The C-F stretching vibration is expected to produce a strong band in the IR spectrum, typically in the 1250-1100 cm⁻¹ range. The C-Br stretch is found at lower wavenumbers, usually between 700-500 cm⁻¹.

C-H Bending: Out-of-plane (oop) C-H bending vibrations for the substituted benzene ring are diagnostic and appear in the 900-675 cm⁻¹ region. libretexts.org The specific pattern would indicate a 1,2,3-trisubstituted ring. Aliphatic C-H bending modes for CH₂ and CH₃ groups would be observed around 1470-1370 cm⁻¹.

The UV-Vis spectrum is determined by electronic transitions within the molecule. The substituted benzene ring acts as the primary chromophore. It is expected to exhibit absorption bands characteristic of aromatic systems, likely around 260-270 nm (B-band) and possibly a weaker, longer-wavelength band (R-band) due to the influence of the halogen and alkyl substituents.

Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Strong
Aromatic C=C Stretch1620 - 1400Medium to Strong
Aliphatic C-H Bend1470 - 1370Medium
C-F Stretch1250 - 1100Strong
Aromatic C-H Out-of-Plane Bend900 - 750Strong
C-Br Stretch700 - 500Medium to Strong

A comprehensive review of the advanced spectroscopic and structural properties of the specific chemical compound this compound cannot be provided at this time.

A thorough search of scientific literature and chemical databases has revealed a significant lack of specific experimental or computational data for this compound. Consequently, the detailed analysis requested for the following sections cannot be generated:

X-ray Crystallography and Solid-State Structural Analysis

Intermolecular Interactions and Supramolecular Network Formation

To provide scientifically accurate and detailed information for these sections, dedicated research on this compound would be required. This would involve laboratory synthesis of the compound followed by analysis using techniques such as UV-Vis spectroscopy to study electronic transitions and X-ray crystallography to determine its solid-state structure. Such studies would elucidate the specific effects of the bromo, fluoro, and pentan-3-yl substituents on the electronic properties and aromaticity of the benzene ring, as well as the precise molecular geometry and intermolecular interactions in the crystalline state.

While general principles of spectroscopy and crystallography for halogenated aromatic compounds are well-established, applying these without specific data for the target molecule would be speculative and would not meet the required standard of a detailed and authoritative scientific article.

Therefore, until such research is conducted and published, a comprehensive and accurate article focusing solely on the advanced spectroscopic and structural elucidation of this compound, as per the requested outline, cannot be generated.

Theoretical and Computational Investigations of 1 Bromo 3 Fluoro 2 Pentan 3 Yl Benzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are pivotal in understanding the electronic structure of molecules, offering insights into their reactivity and properties. For 1-Bromo-3-fluoro-2-(pentan-3-yl)benzene, methods like Density Functional Theory (DFT) are employed to model its electronic behavior with considerable accuracy. These calculations provide a foundational understanding of the molecule's frontier molecular orbitals, charge distribution, and aromatic character, which are all influenced by the interplay of its substituents.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other chemical species. youtube.comnumberanalytics.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, thus its energy level is indicative of the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, and its energy level corresponds to the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com

For this compound, the substituents on the benzene (B151609) ring—bromo, fluoro, and pentan-3-yl groups—significantly influence the energies of the frontier orbitals. Both bromine and fluorine are halogens that exert a strong inductive electron-withdrawing effect, which can lower the energy of the molecular orbitals. libretexts.orgyoutube.com However, they also possess lone pairs of electrons that can participate in p-π conjugation (a resonance effect), donating electron density back to the aromatic ring. libretexts.org While the inductive effect typically predominates for halogens, making the ring less reactive towards electrophilic substitution compared to benzene, the resonance effect can influence the distribution of electron density. libretexts.org The pentan-3-yl group, being an alkyl group, is an electron-donating group through an inductive effect, which tends to raise the energy of the HOMO and increase the nucleophilicity of the aromatic ring.

The interplay of these electronic effects from the different substituents determines the final HOMO and LUMO energy levels and their spatial distribution across the molecule. Computational models can predict these energies and visualize the orbitals, providing a roadmap for the molecule's likely points of electrophilic and nucleophilic attack.

Below is a hypothetical data table of FMO properties for this compound, calculated using a representative DFT method.

Parameter Value (eV)
HOMO Energy-6.85
LUMO Energy-0.98
HOMO-LUMO Gap5.87

Electrostatic Potential Surface (ESP) and Charge Distribution Analysis

The Electrostatic Potential Surface (ESP) is a valuable tool in computational chemistry that maps the electrostatic potential onto the electron density surface of a molecule. nih.gov This visualization provides a clear picture of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com In an ESP map, regions of negative potential are typically colored red, indicating an excess of electron density and a propensity for electrophilic attack. Conversely, regions of positive potential are colored blue, signifying a deficiency of electrons and a susceptibility to nucleophilic attack. nih.govmdpi.com

For this compound, the ESP would reveal a complex charge distribution due to the competing electronic effects of the substituents. The electronegative fluorine and bromine atoms would create regions of negative potential around them due to their lone pairs, but also influence the charge distribution within the aromatic ring. libretexts.orgyoutube.com The electron-donating pentan-3-yl group would increase the electron density in the benzene ring, particularly at the ortho and para positions relative to it.

A detailed charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, can quantify the partial charges on each atom. This provides a more granular understanding of the electronic landscape of the molecule.

Below is a hypothetical table of calculated partial atomic charges for key atoms in this compound.

Atom Partial Charge (a.u.)
C1 (bonded to Br)+0.05
C2 (bonded to pentan-3-yl)-0.12
C3 (bonded to F)+0.15
C4-0.08
C5-0.05
C6-0.07
Br-0.04
F-0.23

Aromaticity Indices and Perturbations due to Halogen and Alkyl Substituents

Aromaticity is a fundamental concept in chemistry, and various computational indices have been developed to quantify it. These indices assess the degree of cyclic delocalization of π-electrons, which is a hallmark of aromatic compounds. Common indices include the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring, and the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the degree of bond length equalization around the ring.

The substituents on the benzene ring in this compound will perturb the aromaticity of the ring from that of unsubstituted benzene. The electron-withdrawing inductive effects of the fluorine and bromine atoms and the electron-donating effect of the pentan-3-yl group can lead to a slight localization of the π-electrons and some variation in the C-C bond lengths within the ring. nih.gov Computational calculations of aromaticity indices can quantify these perturbations. For instance, a less negative NICS value compared to benzene would indicate a slight decrease in aromaticity.

Below is a hypothetical data table comparing the aromaticity indices of benzene and this compound.

Compound NICS(0) (ppm) HOMA
Benzene-9.71.00
This compound-8.90.98

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed insights into the transformation of reactants into products. rsc.org By modeling the potential energy surface of a reaction, chemists can identify key intermediates, transition states, and the energy barriers that govern the reaction rate and selectivity.

Transition State Characterization for Key Organic Transformations

A transition state is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. researchgate.net Characterizing the geometry and energy of the transition state is crucial for understanding the mechanism of a reaction. Computational methods can locate and optimize the structure of transition states, and frequency calculations can confirm their identity by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

For this compound, computational chemists could investigate various organic transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. By modeling the transition states for these reactions, they could determine the activation energies and gain insights into the factors that control the reaction's feasibility and rate.

Below is a hypothetical data table for the calculated activation energies for a hypothetical reaction involving this compound.

Reaction Transition State Activation Energy (kcal/mol)
Nucleophilic Aromatic SubstitutionMeisenheimer Complex Formation25.4
Suzuki Cross-CouplingOxidative Addition18.2

Energy Landscapes and Reaction Pathway Mapping for Selectivity Prediction

Most chemical reactions have the potential to proceed through multiple pathways, leading to different products. The selectivity of a reaction (chemo-, regio-, and stereoselectivity) is determined by the relative energy barriers of these competing pathways. Computational chemistry can be used to map the entire energy landscape of a reaction, calculating the energies of all relevant intermediates and transition states.

By comparing the activation energies for the different pathways, it is possible to predict which products will be formed preferentially. rsc.org For a polysubstituted benzene like this compound, predicting the regioselectivity of further substitution reactions is a key challenge. fiveable.me By mapping the energy landscapes for substitution at the different available positions on the aromatic ring, computational models can provide valuable predictions about the reaction's outcome.

Below is a hypothetical data table showing the calculated relative energies for different products of a hypothetical electrophilic aromatic substitution on this compound.

Product (Position of Substitution) Relative Energy (kcal/mol) Predicted Major Product
4-substituted-5.2No
6-substituted0.0Yes

Spectroscopic Parameter Prediction and Validation

Theoretical prediction of spectroscopic parameters is a cornerstone of computational chemistry, offering insights into molecular structure and electronic properties. These predictions, when compared with experimental data, provide a powerful tool for structural elucidation and validation of computational models.

DFT-NMR Chemical Shift and Coupling Constant Prediction and Comparison with Experimental Data

Density Functional Theory (DFT) has become a standard method for the a priori prediction of Nuclear Magnetic Resonance (NMR) parameters. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with appropriate basis sets, would be employed to calculate the ¹H and ¹³C chemical shifts. researchgate.netresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

The predicted chemical shifts would be highly sensitive to the molecule's geometry, particularly the rotational conformation of the pentan-3-yl group. A hypothetical comparison between theoretical and experimental data would be presented in a table format. Discrepancies between predicted and experimental values can often be attributed to solvent effects or the specific computational model used.

Hypothetical Data Table for Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm):

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1-BrData not availableData not available
C2-AlkylData not availableData not available
C3-FData not availableData not available
C4Data not availableData not available
C5Data not availableData not available
C6Data not availableData not available
C(pentyl)Data not availableData not available

Similarly, spin-spin coupling constants (J-couplings) could be calculated to provide further structural information. For instance, the coupling between the fluorine atom and adjacent protons or carbon atoms would be of particular interest.

Vibrational Frequency and UV-Vis Spectra Simulation and Interpretation

Computational methods are also employed to simulate vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. DFT calculations can predict the vibrational frequencies corresponding to specific molecular motions, such as C-H stretching, C-F stretching, C-Br stretching, and benzene ring vibrations. researchgate.net A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data.

UV-Vis spectra simulations, typically performed using Time-Dependent DFT (TD-DFT), would predict the electronic transitions of the molecule. researchgate.netresearchgate.net For this compound, these transitions would likely be of π → π* character, associated with the aromatic ring. The substitution pattern on the benzene ring would influence the wavelength of maximum absorption (λ_max).

Hypothetical Data Table for Key Vibrational Frequencies (cm⁻¹):

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
Aromatic C-H StretchData not availableData not available
Aliphatic C-H StretchData not availableData not available
C=C Ring StretchData not availableData not available
C-F StretchData not availableData not available
C-Br StretchData not availableData not available

Conformational Analysis of the Pentan-3-yl Substituent

The presence of the bulky pentan-3-yl group adjacent to a bromine atom on the benzene ring suggests that steric hindrance plays a significant role in the molecule's conformational preferences.

Steric Effects and Rotational Barriers around the C(aryl)-C(alkyl) Bond

The rotation around the single bond connecting the aromatic ring to the pentan-3-yl group is a key conformational feature. nih.gov Steric interactions between the ethyl groups of the pentan-3-yl substituent and the adjacent bromine and fluorine atoms on the benzene ring would create a rotational energy barrier.

Computational methods can be used to calculate the potential energy surface for this rotation, identifying the lowest energy (most stable) conformations and the transition states between them. The height of the energy barrier would provide a quantitative measure of the steric hindrance. It is expected that the preferred conformation would orient the pentan-3-yl group to minimize these steric clashes.

Molecular Dynamics Simulations for Conformational Flexibility

While static calculations can identify energy minima, Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's conformational flexibility at a given temperature. An MD simulation of this compound would involve calculating the trajectory of each atom over time, based on a force field.

The simulation would reveal the accessible rotational states of the pentan-3-yl group and the timescales of transitions between them. This information is crucial for understanding how the molecule behaves in a real-world environment, such as in solution. The results could be visualized by plotting the dihedral angle of the C(aryl)-C(alkyl) bond over time.

Future Research Directions and Emerging Opportunities for 1 Bromo 3 Fluoro 2 Pentan 3 Yl Benzene

Development of Sustainable Synthetic Routes

A primary objective in modern organic chemistry is the creation of environmentally responsible and efficient synthetic methodologies. Future investigations into 1-Bromo-3-fluoro-2-(pentan-3-yl)benzene should therefore prioritize the development of sustainable production pathways.

Exploration of Green Chemistry Principles (e.g., solvent-free reactions, biocatalysis)

Conventional syntheses of functionalized aromatic compounds are often hampered by the use of hazardous reagents and significant quantities of volatile organic solvents. researchgate.netepitomejournals.comnih.gov The principles of green chemistry provide a framework to address these environmental shortcomings. solubilityofthings.compaperpublications.org

Solvent-Free Reactions: A promising avenue lies in the development of solvent-free reaction protocols, which can be enhanced by microwave irradiation to shorten reaction times and improve energy efficiency. erowid.org For the synthesis of this compound, a solvent-free approach could be particularly beneficial for key transformations such as the introduction of the pentan-3-yl group via a Friedel-Crafts-type reaction or in the halogenation stages. The use of solid acid catalysts could further bolster the green credentials of such a synthetic route. nih.gov

Biocatalysis: The application of enzymes in chemical synthesis, known as biocatalysis, offers exceptional selectivity under mild reaction conditions. rsc.orgresearchgate.net Research into halogenating enzymes, for instance, flavin-dependent halogenases, could pave the way for highly regioselective bromination or fluorination of a pentan-3-yl benzene (B151609) precursor. chemrxiv.orgnih.govresearchgate.net This would represent a substantial improvement over traditional chemical methods, which frequently produce isomeric mixtures. The ability to conduct these enzymatic reactions in aqueous environments further highlights their sustainable nature. ucl.ac.uk

A comparative summary of potential green synthetic strategies is provided in the interactive table below.

Green Chemistry PrinciplePotential Application in SynthesisAnticipated Advantages
Solvent-Free Reactions Microwave-assisted Friedel-Crafts alkylation and halogenation.Reduced solvent waste, accelerated reaction times, enhanced energy efficiency.
Biocatalysis Regioselective enzymatic halogenation of a pentan-3-yl benzene precursor.High selectivity, mild reaction conditions, use of aqueous media, minimized byproducts.
Renewable Feedstocks Utilization of biomass-derived platform chemicals for the benzene core.Decreased dependence on fossil fuels, contributing to a more sustainable synthetic pathway. ucl.ac.uk

Continuous Flow Chemistry and Microreactor Applications

Continuous flow chemistry, especially when carried out in microreactors, is a potent technology for the safe, efficient, and scalable production of this compound. kth.seeurekaselect.comiranarze.ir This approach allows for superior command over reaction parameters like temperature, pressure, and mixing, which is vital for managing hazardous reactions and maximizing product yields. researchgate.netchimia.ch

Integration with Supramolecular Chemistry

The distinct electronic and steric characteristics of this compound make it a compelling subject for investigation within the field of supramolecular chemistry, which is centered on the study of non-covalent interactions. numberanalytics.comnumberanalytics.comrsc.org

Self-Assembly Studies and Non-Covalent Interactions (e.g., halogen bonding)

Halogen Bonding: The co-existence of bromine and fluorine on the aromatic ring introduces the potential for halogen bonding—a directional, non-covalent interaction between a halogen atom (acting as a Lewis acid) and a Lewis base. nih.govacs.org The strength of these interactions is tunable, with iodine typically forming stronger bonds than bromine. nih.gov The electronegative fluorine atom can amplify the positive electrostatic potential (the σ-hole) on the bromine atom, which could result in more robust and directional halogen bonds. nih.govresearchgate.netcolab.ws Future research could delve into the self-assembly of this compound in the crystalline state to create well-ordered supramolecular structures. mdpi.comsdl.edu.saresearchgate.net Such studies would also shed light on how the bulky pentan-3-yl group influences molecular packing and the resultant material properties.

Host-Guest Chemistry Applications Utilizing Aromatic Interactions

The electron-rich aromatic core of this compound can engage in π-π stacking and other aromatic interactions, positioning it as a valuable component in host-guest systems. numberanalytics.comlibretexts.org The sterically demanding pentan-3-yl group may form a defined cavity, allowing the molecule to function as a host for smaller guest molecules. The fluorine and bromine substituents will modulate the electronic landscape of the aromatic ring, thereby influencing its binding affinity and selectivity towards various guests. nih.gov Research in this domain could lead to the design of novel sensors and molecular recognition platforms.

Exploration of Novel Reactivity Patterns

The interplay of electronic and steric factors in this compound is anticipated to unveil novel chemical reactivity. The bromo and fluoro substituents possess different electronic characteristics and leaving group abilities in nucleophilic aromatic substitution reactions. ncert.nic.inlibretexts.org The bulky pentan-3-yl group, situated between the two halogens, will impose considerable steric hindrance, which could result in unconventional regioselectivity in reactions targeting the aromatic ring.

Future investigations could explore a variety of chemical transformations, including:

Cross-coupling reactions: A systematic study of the selective reactivity of the C-Br versus the C-F bond in various cross-coupling reactions (such as Suzuki, Heck, and Sonogashira) would be of fundamental importance and could provide access to a diverse library of new derivatives.

Directed ortho-metalation: The directing capabilities of the fluoro and bromo groups, in competition with the steric bulk of the alkyl substituent, could lead to intriguing and synthetically useful regiochemical outcomes in metalation reactions.

Benzyne (B1209423) formation: The generation of a benzyne intermediate from this compound could potentially proceed through different pathways, yielding a mixture of products. The influence of the pentan-3-yl group on the regioselectivity of benzyne formation and its subsequent trapping would be a captivating area for research.

Unconventional Functionalization Strategies (e.g., C-F activation without transition metals)

The functionalization of organofluorine compounds is a cornerstone of modern chemistry, yet the strength of the C-F bond presents a significant challenge. springernature.com While transition-metal-catalyzed methods are common, transition-metal-free approaches are gaining traction as they offer greener, more economical alternatives that avoid heavy metal contamination. researchgate.net For this compound, research into transition-metal-free C-F activation could yield highly valuable, selectively functionalized derivatives.

Future investigations could explore silyl-radical-mediated C-F functionalization. This approach, which can be initiated under mild conditions, has shown promise for the selective defluoroamination and carbosilylation of organic fluorides. springernature.com The in-situ generation of silyl (B83357) radicals from silylboronates could potentially target the C-F bond of this compound, allowing for the introduction of nitrogen or carbon-based nucleophiles. A key research question would be the selectivity between the C-F and the more traditionally reactive C-Br bond under these conditions. Another avenue involves fluoride-promoted nucleophilic aromatic substitution (SNAr) on electron-deficient fluoroarenes. d-nb.info While the electronic properties of the target molecule would need careful consideration, this strategy could enable the coupling of functionalized aryl nucleophiles at the fluorine-bearing carbon.

StrategyReagents/ConditionsPotential Outcome
Silyl Radical-Mediated Amination Silylboronate (e.g., Et₃SiBpin), KOtBu, Secondary AmineSelective replacement of fluorine with an amino group. springernature.com
Photocatalytic C-H Activation Coupling Photoredox catalyst, Aryl BromideFormal C-H bond activation and coupling, although potentially challenging due to regioselectivity. d-nb.info
Fluoride-Promoted SNAr Fluoride source (e.g., CsF), Masked Aryl NucleophileCoupling of a functionalized aryl group at the C-F position, dependent on the electronic activation of the ring. d-nb.infodntb.gov.ua

This table presents hypothetical strategies for the unconventional functionalization of this compound based on established methods for other fluorinated arenes.

Reactions under Extreme Conditions (e.g., mechanochemistry, high pressure)

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a sustainable and often solvent-free alternative to traditional solution-phase synthesis. acs.org This technique is particularly well-suited for reactions involving solid reagents and has been successfully applied to the reduction and cross-coupling of aryl halides. rsc.orgnih.gov

Exploring the mechanochemical reactivity of this compound could open new synthetic pathways. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which can be challenging in solution with certain boronic acids, have been effectively performed under solid-state high-temperature ball-milling conditions. acs.org This approach could be used to couple various aryl or vinyl groups at the C-Br position of the target molecule. Furthermore, transition-metal-free reductions of aryl halides have been achieved mechanochemically using piezoelectric materials or radical initiators, providing a green method for hydrodebromination. acs.orgresearchgate.net Investigating these reactions could lead to the selective synthesis of 1-fluoro-2-(pentan-3-yl)benzene. High-pressure conditions could also be explored, particularly for gas-phase fluorination or halogen exchange reactions, although literature in this specific area for complex substituted benzenes is less developed. google.com

Reaction TypeMechanochemical MethodPotential ReagentsExpected Product
Suzuki-Miyaura Coupling High-Temperature Ball MillingArylboronic acid, Pd catalyst, BaseAryl-substituted derivative (at C-Br position). acs.org
Negishi Coupling Liquid-Assisted GrindingOrganozinc pivalate, Pd catalystBiaryl or aryl-heteroaryl derivative. nih.gov
Hydrodebromination Piezoelectric-Catalyzed ReductionMesoporous ZnO, Silane1-Fluoro-2-(pentan-3-yl)benzene. rsc.org
Radical Reduction Ball Milling with InitiatorTris(trimethylsilyl)silane, AIBN1-Fluoro-2-(pentan-3-yl)benzene. acs.org

This table outlines potential mechanochemical reactions for this compound based on known reactivity of other aryl halides.

Advanced Analytical Methodologies for Enhanced Characterization

The complex structure of this compound necessitates the use of advanced analytical techniques for both reaction monitoring and stereochemical characterization.

In-situ Spectroscopy for Real-time Reaction Monitoring

Many synthetic transformations involving aryl halides, such as the formation of Grignard reagents, are highly exothermic and can be difficult to control, especially during scale-up. acs.org In-situ spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, provides a powerful tool for real-time monitoring of reaction kinetics, identifying transient intermediates, and ensuring process safety. stk-online.ch

A significant opportunity lies in applying in-situ FTIR to monitor reactions at the C-Br bond of this compound. For example, during the formation of the corresponding Grignard reagent (2-fluoro-3-(pentan-3-yl)phenylmagnesium bromide), an attenuated total reflectance (ATR) FTIR probe could be inserted directly into the reaction vessel. This would allow for the continuous tracking of the consumption of the C-Br bond of the starting material and the appearance of new vibrational bands associated with the carbon-magnesium bond of the product. acs.orgresearchgate.netacs.org This real-time data is crucial for determining reaction initiation, monitoring conversion rates, and detecting the formation of byproducts, enabling precise control over reaction conditions. researchgate.netresearchgate.net

ParameterIn-situ FTIR-ATR Monitoring
Target Reaction Grignard reagent formation from this compound.
Instrumentation Mid-infrared spectrometer with a diamond or silicon ATR probe. stk-online.ch
Data Acquisition Continuous spectral collection (e.g., every 60 seconds).
Key Spectroscopic Events Decrease in intensity of IR bands specific to the C-Br stretch of the starting material. Emergence of new bands corresponding to the C-Mg bond and altered aromatic ring vibrations of the Grignard reagent. acs.orgresearchgate.net
Application Determination of initiation time, real-time concentration profiling, endpoint detection, and process safety control. stk-online.ch

This table describes a hypothetical application of in-situ FTIR for monitoring a reaction of this compound.

Chiral Separation Techniques for Enantiomeric Excess Determination

The substitution pattern of this compound renders the molecule chiral, with a stereocenter at the tertiary carbon of the pentan-3-yl group where it attaches to the benzene ring. The ability to separate and quantify the individual enantiomers is critical for any future applications in asymmetric synthesis or materials science. Enantiomeric excess (ee) is a key measure of the purity of a chiral substance. wikipedia.org

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant method for the analytical and preparative separation of enantiomers. heraldopenaccess.usresearchgate.netnih.gov Future research should focus on developing a robust chiral HPLC method for this compound. This would involve screening various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), which are effective for a wide range of chiral compounds. nih.gov The separation could be optimized by varying the mobile phase composition (typically a mixture of an alkane like heptane (B126788) or hexane (B92381) with an alcohol modifier like isopropanol (B130326) or ethanol) and temperature. researchgate.netnih.gov The development of such a method would be essential for evaluating the success of any future asymmetric synthesis of this compound.

ParameterPotential Chiral HPLC Conditions
Stationary Phase Polysaccharide-based CSP (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)). nih.gov
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 99:1 v/v).
Flow Rate 1.0 mL/min.
Column Temperature 25 °C.
Detection UV at 254 nm.
Objective Baseline separation of the (R)- and (S)-enantiomers to allow for accurate determination of the enantiomeric ratio (er) and enantiomeric excess (ee). wikipedia.org

This table provides a potential starting point for the development of a chiral HPLC method for the enantioseparation of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.